molecular formula C32H58N2O8 B012225 Bengamide B CAS No. 104947-69-5

Bengamide B

Cat. No. B012225
CAS RN: 104947-69-5
M. Wt: 598.8 g/mol
InChI Key: PFRKTXMXGDERHT-UCDUEDMDSA-N
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Description

Bengamide B is a naturally occurring small molecule that has been isolated from the sea hare Aplysia californica. It has been studied extensively in recent years due to its potential therapeutic applications in a wide range of diseases.

Scientific Research Applications

  • Antiviral Properties : Bengamide A, a related compound, has been identified as a potent inhibitor of HIV-1 gene expression, demonstrating sub-micromolar efficacy (Tietjen et al., 2018).

  • Antitumor Properties : Studies have shown that Bengamide B exhibits promising antitumor properties. These antitumor effects can be partially attributed to its role as an immune modulating agent (Liu et al., 2008), (Johnson et al., 2012).

  • Inhibition of Methionine Aminopeptidases : Bengamide derivatives, including this compound, target human methionine aminopeptidases (MetAPs), a factor contributing to their antiproliferative activity (Xu, Lu, & Ye, 2012).

  • Broad Spectrum of Biological Activities : this compound and its analogues demonstrate a range of biological activities, including antitumor, antibiotic, and anthelmintic properties, which indicate potential clinical applications (Tai et al., 2011).

  • New Antibiotics Against Drug-Resistant Bacteria : The bengamides, including this compound, show potential as new antibiotics against drug-resistant bacteria like Mycobacterium tuberculosis and Staphylococcus aureus (Porras-Alcalá et al., 2022).

  • Synthetic Analogue LAF389 : LAF389, a synthetic analogue of the bengamides, inhibits MetAps and affects protein mobility, which could impact tumor growth (Towbin et al., 2003).

  • Synthesis and Structure-Activity Relationships : Bengamides B and E, both cytotoxic marine natural products, have been synthesized for further study, offering insights into their structure-activity relationships (Kinder et al., 2001).

  • Potential in Colorectal Cancer Treatment : Analogues of Bengamide, specifically Ben I and Ben V, have shown promising antitumoral agents in the treatment of colorectal cancer (García-Pinel et al., 2020).

  • Antitumor Efficacy in Melanoma Model : Bengamides have demonstrated antitumor efficacy in a melanoma mouse model, further highlighting their potential in cancer treatment (Wenzel et al., 2015).

  • Antifungal Properties : An extract from the marine sponge Pachastrissa sp., containing Bengamide derivatives, exhibited activity against Candida albicans, demonstrating its antifungal potential (Fernández et al., 1999).

Mechanism of Action

Target of Action

Bengamide B is a potent inhibitor of Methionine Aminopeptidases (MetAPs) . MetAPs are enzymes that play a crucial role in protein synthesis by removing the methionine residue from newly synthesized proteins. This compound has shown significant inhibitory activity against MetAP enzymes derived from Mycobacterium tuberculosis (Mt MeAP1c), Enterococcus faecalis (Ef MeAP1b), and human MetAP (Hs MeAP1b) . Additionally, this compound is also a potent inhibitor of NF-κB activation , a protein complex that controls transcription of DNA, cytokine production, and cell survival.

Mode of Action

This compound interacts with its targets, primarily MetAPs, and inhibits their activity . This inhibition is likely due to interference with methionine aminopeptidase activity . The compound’s interaction with NF-κB leads to a decrease in IκBα phosphorylation , thereby inhibiting the activation of NF-κB.

Biochemical Pathways

The inhibition of MetAPs by this compound affects the protein synthesis pathway, specifically the step involving the removal of the methionine residue from newly synthesized proteins . The inhibition of NF-κB activation impacts various cellular processes, including inflammation and immune response, by altering the transcription of DNA .

Result of Action

The primary result of this compound’s action is the inhibition of growth in various organisms. It has shown impressive biological activities against drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus . It also suppresses the proliferation of certain human cell lines . Furthermore, it has been found to reduce intracellular replication of M. tuberculosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness against Mycobacterium tuberculosis suggests that it can function effectively within the harsh environment that this bacterium inhabits . .

Safety and Hazards

Bengamide B is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of causing genetic defects .

Future Directions

Future breakthroughs based on the bengamide scaffold are possible and could build on their nanomolar in vitro and positive in vivo antiproliferative and antiangiogenic properties . The bengamides have driven inspirational studies and will remain relevant for future research .

properties

IUPAC Name

[(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRKTXMXGDERHT-UCDUEDMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104947-69-5
Record name Bengamide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104947695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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